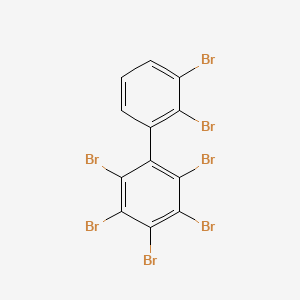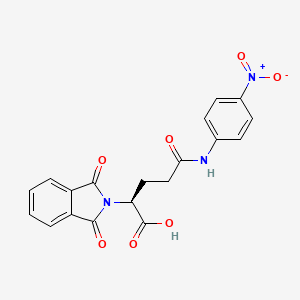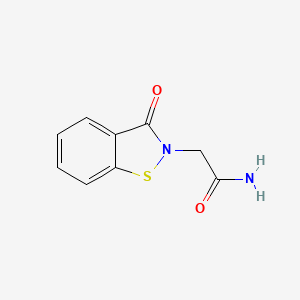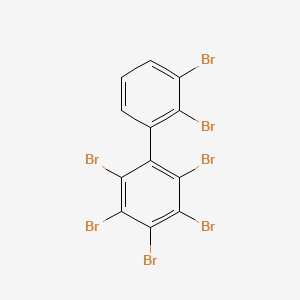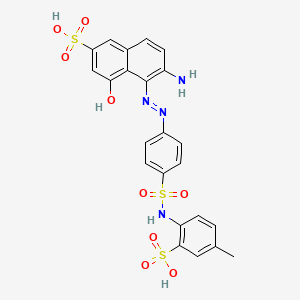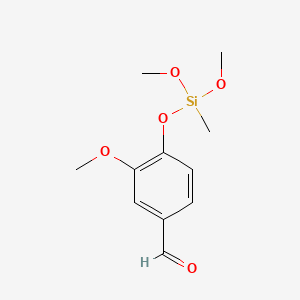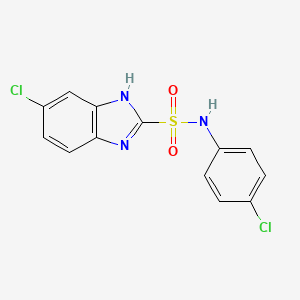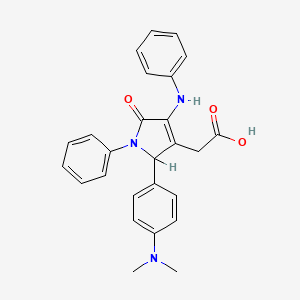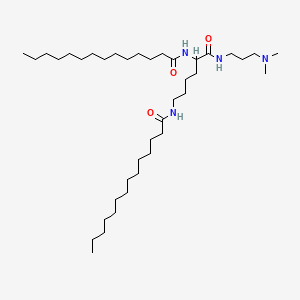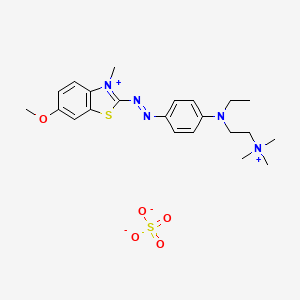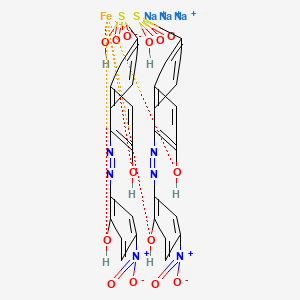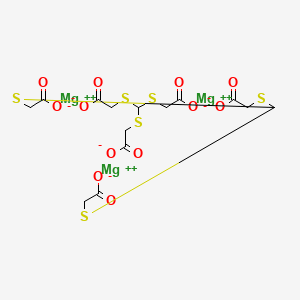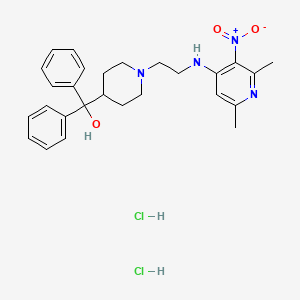
4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride is a complex organic compound known for its diverse applications in scientific research. This compound is characterized by its unique structure, which includes a piperidine ring, a pyridine ring, and a nitro group, making it a subject of interest in various fields such as chemistry, biology, and medicine.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride typically involves multiple steps, starting with the preparation of the piperidine and pyridine intermediates. The reaction conditions often require controlled temperatures, specific solvents, and catalysts to ensure the desired product is obtained with high purity and yield.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability. The use of automated systems and advanced analytical techniques ensures consistent quality and adherence to safety standards.
Analyse Chemischer Reaktionen
Types of Reactions
This compound undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Reduction: The compound can be reduced to form different derivatives.
Substitution: The piperidine and pyridine rings can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen gas for reduction, oxidizing agents like potassium permanganate, and nucleophiles for substitution reactions. The conditions often involve controlled temperatures, pressures, and pH levels to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield an amine derivative, while substitution reactions can introduce various functional groups onto the piperidine or pyridine rings.
Wissenschaftliche Forschungsanwendungen
4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on cellular processes and signaling pathways.
Medicine: Investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. The nitro group and the piperidine ring play crucial roles in its biological activity, influencing various cellular processes. The compound may act as an inhibitor or activator of certain enzymes, receptors, or signaling molecules, depending on its structure and the context of its use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-Piperidinemethanol, 1-(2-phenylethyl)-
- 4-Piperidinemethanol, α,α-diphenyl-, hydrochloride (1:1)
Uniqueness
Compared to similar compounds, 4-Piperidinemethanol, 1-(2-((2,6-dimethyl-3-nitro-4-pyridinyl)amino)ethyl)-alpha,alpha-diphenyl-, dihydrochloride stands out due to its unique combination of functional groups and structural features
Eigenschaften
CAS-Nummer |
110642-79-0 |
|---|---|
Molekularformel |
C27H34Cl2N4O3 |
Molekulargewicht |
533.5 g/mol |
IUPAC-Name |
[1-[2-[(2,6-dimethyl-3-nitropyridin-4-yl)amino]ethyl]piperidin-4-yl]-diphenylmethanol;dihydrochloride |
InChI |
InChI=1S/C27H32N4O3.2ClH/c1-20-19-25(26(31(33)34)21(2)29-20)28-15-18-30-16-13-24(14-17-30)27(32,22-9-5-3-6-10-22)23-11-7-4-8-12-23;;/h3-12,19,24,32H,13-18H2,1-2H3,(H,28,29);2*1H |
InChI-Schlüssel |
RVLOAPVVBVUHLI-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=C(C(=N1)C)[N+](=O)[O-])NCCN2CCC(CC2)C(C3=CC=CC=C3)(C4=CC=CC=C4)O.Cl.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


